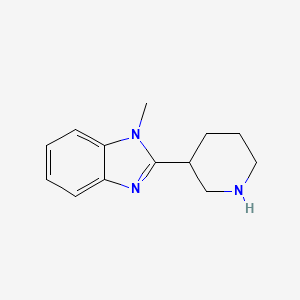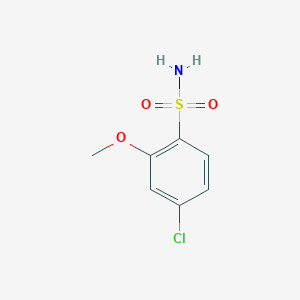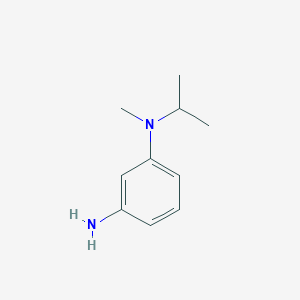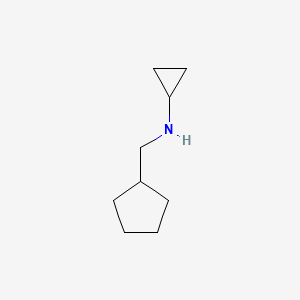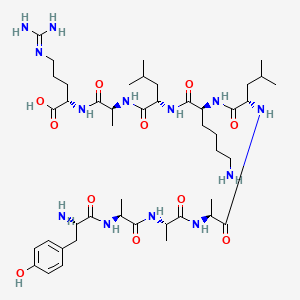
(Tyr69,Ala71.72,Lys74)-C3a (69-77)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(Tyr69,Ala71,72,Lys74)-C3a (69-77)” appears to be a peptide with the sequence Tyr-Ala-Ala-Ala-Leu-Lys-Leu-Ala-Arg1. However, more specific details about its function or role are not readily available in the sources I found.
Unfortunately, I was unable to retrieve information on the Synthesis Analysis, Molecular Structure Analysis, Chemical Reactions Analysis, Mechanism of Action, Physical and Chemical Properties Analysis, Safety and Hazards, and Future Directions for “(Tyr69,Ala71.72,Lys74)-C3a (69-77)”.
Scientific Research Applications
Amino Acid Effects on Calcium Carbonate Polymorphs
The study by Štajner et al. (2018) investigated the impact of different amino acids, including tyrosine (Tyr) and alanine (Ala), on the spontaneous precipitation of calcium carbonate polymorphs. These amino acids, as building units in macromolecules, play a role in biomineralization, suggesting a potential application in understanding and manipulating mineral formation processes in biological and synthetic systems (Štajner et al., 2018).
Conformation and Interaction Studies of C3a
Several studies have focused on the solution conformation of human C3a, a component of the immune system. Muto et al. (1985, 1987, 1989) conducted proton nuclear magnetic resonance studies to understand the conformation of C3a and its fragments, including segments like Tyr69. These insights are critical in biomedical research, particularly in understanding immune responses and designing therapeutic agents (Muto, Fukumoto, & Arata, 1985); (Muto, Fukumoto, & Arata, 1987); (Muto, Inagaki, & Arata, 1989).
Role of Tyrosine in Enzymatic Functions
The role of tyrosine in catalytic actions has been studied extensively. Muraki et al. (1993) explored how the substitution of tyrosine affects the enzymatic functions of human lysozyme, offering insights into enzyme design and function optimization (Muraki, Harata, & Jigami, 1993).
Peptide Design and Biological Activities
The design and analysis of peptides, including those with sequences similar to C3a, have implications in understanding biological activities and therapeutic applications. Hugli and Erickson (1977) synthesized peptides analogous to the C3a anaphylatoxin, providing a foundation for future research in immunology and pharmacology (Hugli & Erickson, 1977).
Structural Analysis of Protein and Peptide Interactions
Nielsen et al. (2002) investigated the structure of the HP1 chromodomain bound to histone H3 methylated at lysine 9. This study provides insights into protein-DNA interactions, essential for understanding epigenetic modifications and their implications in gene regulation (Nielsen et al., 2002).
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H77N13O11/c1-23(2)20-34(42(66)54-28(8)38(62)56-33(44(68)69)13-11-19-50-45(48)49)58-41(65)32(12-9-10-18-46)55-43(67)35(21-24(3)4)57-39(63)27(7)52-36(60)25(5)51-37(61)26(6)53-40(64)31(47)22-29-14-16-30(59)17-15-29/h14-17,23-28,31-35,59H,9-13,18-22,46-47H2,1-8H3,(H,51,61)(H,52,60)(H,53,64)(H,54,66)(H,55,67)(H,56,62)(H,57,63)(H,58,65)(H,68,69)(H4,48,49,50)/t25-,26-,27-,28-,31-,32-,33-,34-,35-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGXPMUHXXJMQE-QWXVOAEUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H77N13O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
976.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Tyr69,Ala71.72,Lys74)-C3a (69-77) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

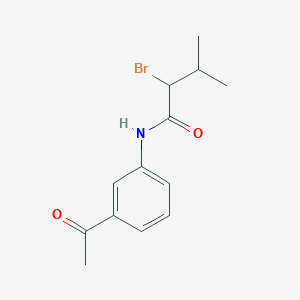


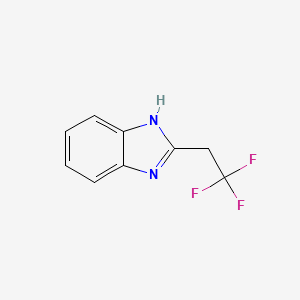

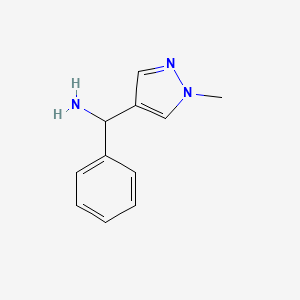
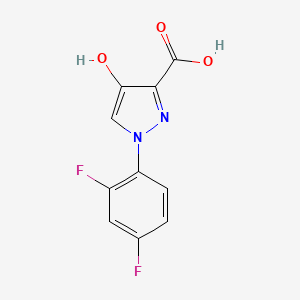
![4-Methoxy-3-[(3-methyl-1,2-oxazol-5-yl)methanesulfonyl]benzoic acid](/img/structure/B1417288.png)
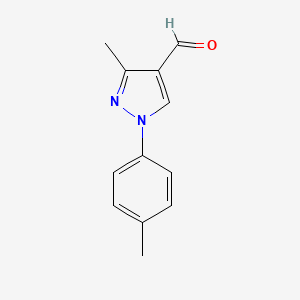
![5-methyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1417292.png)
